![molecular formula C10H11N3O2 B14130157 1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine CAS No. 944897-76-1](/img/structure/B14130157.png)
1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms, one oxygen atom, and two carbon atoms. This particular compound features a methoxyphenyl group attached to the oxadiazole ring, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
The synthesis of 1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3-methoxybenzohydrazide with glycine in the presence of polyphosphoric acid, which facilitates the formation of the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Major products formed from these reactions include various substituted oxadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound disrupts bacterial cell wall synthesis, leading to cell lysis and death. In anticancer applications, it inhibits key enzymes involved in cell proliferation, inducing apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine can be compared with other similar compounds, such as:
1-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine: This compound has a similar structure but with a methoxy group at the para position, which may result in different chemical and biological properties.
1-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-2-yl]methanamine: This regioisomer has the oxadiazole ring in a different arrangement, affecting its reactivity and applications.
3-Methoxybenzylamine: While not an oxadiazole, this compound shares the methoxyphenyl group and can be used as a precursor in the synthesis of oxadiazole derivatives.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
944897-76-1 |
|---|---|
Molekularformel |
C10H11N3O2 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine |
InChI |
InChI=1S/C10H11N3O2/c1-14-8-4-2-3-7(5-8)10-13-12-9(6-11)15-10/h2-5H,6,11H2,1H3 |
InChI-Schlüssel |
FSBHKQJNKXAUCI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


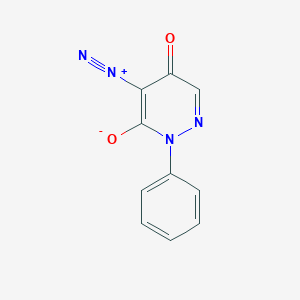
![2-[(Benzyloxy)methyl]butanal](/img/structure/B14130082.png)
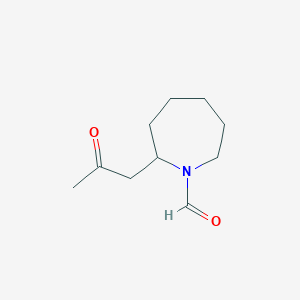
![[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methanol](/img/structure/B14130088.png)

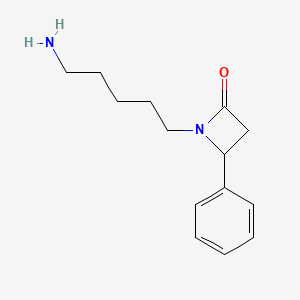
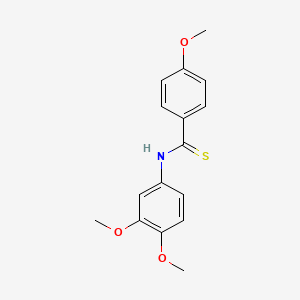
![3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[2-oxo-2-(2,3,4-trichlorophenyl)ethyl]sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B14130114.png)


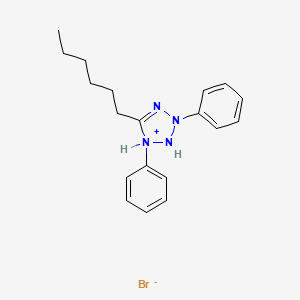

![[(2,3-Dibromopropoxy)methyl]benzene](/img/structure/B14130154.png)

